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Compound of Interest |

4-[(4-Fluorophenyl)methylloxane-
Compound Name:
4-carboxylic acid

CAS No.: 1380300-55-9

Cat. No.: B1467963

. J

Subject: CAS 473706-11-5 (Dapagliflozin / BMS-512148) Ticket ID: CRY-DAPA-001 Support
Level: Tier 3 (Senior Application Scientist)

Introduction: The "Greasy Sugar" Paradox

Welcome to the technical support center for CAS 473706-11-5. As researchers, you likely face
a specific set of frustrations with this molecule: it refuses to crystallize, it "oils out" upon anti-
solvent addition, or it traps solvents (solvatomorphism) tenaciously.

The Root Cause: Dapagliflozin is an SGLT2 inhibitor, chemically structured as a C-aryl
glucoside.[1][2] It possesses a "schizophrenic" solubility profile:

o Hydrophilic Domain: The glucose moiety (highly polar, H-bond donating).
 Lipophilic Domain: The ethoxy-benzyl-chloro-phenyl aglycone (highly non-polar).

This amphiphilic nature makes standard crystallization difficult. The molecule prefers to exist as
a disordered amorphous glass or a stable solvate (e.g., with propylene glycol or ethanol) rather
than a neat crystal lattice. This guide provides the thermodynamic strategies to force order
upon this chaotic system.

Module 1: Solvent System Selection Matrix
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User Question:"l cannot find a solvent that yields crystals; it's either fully soluble or an oil. What

is the correct solvent map?"

Technical Response: You must avoid "middle-polarity" solvents where the molecule is too
soluble to nucleate. You need a High-Polarity / Non-Polarity binary system to drive

precipitation.
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Solvent Class

Specific
Solvent

Role

Solubility
Status

Notes

Primary Solvents

Isopropyl Acetate
(IpAc)

Best Choice

High

Best balance for
controlled

nucleation.

Methyl Isobutyl
Ketone (MIBK)

Good

High

Preferred if
targeting the
propylene glycol

solvate.

Ethanol /

Methanol

Risky

Very High

Risk of solvate
formation;
difficult to dry.

THF

Good

High

Good for
dissolving crude,
but hard to

precipitate from.

Anti-Solvents

n-Heptane

Best Choice

Insoluble

The standard
anti-solvent for

IpAC systems.

Cyclohexane

Good

Insoluble

Slower diffusion
than heptane;
milder

precipitation.

Water

Risky

Low

Causes "oiling
out" (LLPS) if
added too
quickly to
alcohols.

Forbidden

Diethyl Ether

Poor

Moderate

High evaporation
rate causes
amorphous skin

formation.
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Decision Logic for Solvent Selection

Start: Define Goal

Target Form?

Comm. Solvate Pure API
(Propylene Glycol) \(Free Base)

Solvent: MIBK or IpAc
Add: (S)-Propylene Glycol
Temp: 50°C -> Cool

Solvent: Isopropyl Acetate
Anti-solvent: n-Heptane

Troubleshoot:
1. Seed at metastable point
2. Slower anti-solvent add

Click to download full resolution via product page

Figure 1:Solvent selection decision tree based on the target solid-state form (Solvate vs. Free
Base).

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question:"l dissolved the compound in Ethanol and added water. Instead of white

crystals, | got a sticky gum/oil at the bottom. Why?"

Technical Response: You have encountered Liquid-Liquid Phase Separation (LLPS). Because
Dapagliflozin is amphiphilic, when you add a harsh anti-solvent (like water or hexane) to a rich
solvent (ethanol), the "solubility limit" is crossed before the "nucleation limit." The system
lowers its energy by separating into a solvent-rich phase and a solute-rich oil phase, rather
than organizing into a crystal.
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The Fix: The "Cloud Point" Protocol

» Switch Solvents: Move from Ethanol/Water to Isopropyl Acetate (IpAc) / n-Heptane. IpAc
interacts better with the lipophilic tail, stabilizing the solution longer.

o Temperature Cycling:
o Dissolve CAS 473706-11-5 in IpAc (5 volumes) at 45°C.

o Add n-Heptane dropwise only until a faint, persistent cloudiness appears (the Metastable
Zone boundary).

o STOP addition.
o Add Seed Crystals (0.5 wt%). If you lack seeds, scratch the glass or sonicate briefly.
o Cool slowly (5°C/hour). Do not crash cool.

o Once a slurry forms, add the remaining n-Heptane.[3][4]

Result:

- Sticky Gum/Glass i Amorphous

Result:

Filterable Solid »| Crystalline

Add Anti-Solvent
(Too Fast)

LLPS Zone
(Oiling Out)

Homogeneous Solution
(Solvent + API)

Add Anti-Solvent
(Slow + Seeding)

Nucleation Zone
(Crystals)

Click to download full resolution via product page

Figure 2:Thermodynamic pathway comparison: Crashing out (LLPS) vs. Controlled Nucleation.

Module 3: Advanced Protocol - Preparation of
Crystal Form E

User Question:"l need a non-solvated, crystalline form for stability studies. How do | make it?"
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Technical Response: Most simple evaporations yield an amorphous glass. To obtain a
crystalline non-solvated form (often designated as Form E or similar in patent literature), you
must use a specific ester/hydrocarbon system and vacuum drying to remove lattice channels.

Reagents:

e Crude Dapagliflozin (CAS 473706-11-5)

o Ethyl Acetate (EtOACc) or Isopropyl Acetate (IpAc)

e n-Heptane

Step-by-Step Methodology:

 Dissolution: Charge 10g of crude Dapagliflozin into a reactor. Add 40 mL (4 volumes) of
EtOAc. Stir at 25°C until fully dissolved.

e Polishing: Filter the solution through a 0.45um PTFE filter to remove particulate matter
(which causes uncontrolled nucleation).

e Primary Nucleation:

o Cool the filtrate to 0-5°C.

o Slowly add n-Heptane (approx. 20 mL) until the solution becomes slightly turbid.

o Crucial Step: Seed with 50mg of crystalline Dapagliflozin (if available). If not, stir
vigorously at 0°C for 4 hours to induce self-nucleation.

o Crystallization:

o Once the slurry is established (white precipitate visible), slowly add the remaining n-
Heptane (80 mL) over 2 hours.

o Ratio Final: 1:2.5 (EtOAc:Heptane).

e Maturation: Stir the suspension at 0-5°C for 12—24 hours. This long stir time is required to
convert any transient amorphous oil droplets into the crystal lattice.
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« Isolation: Filter under vacuum. Wash the cake with cold n-Heptane/EtOAc (3:1 mixture).
e Drying (Critical): Dry in a vacuum oven at 50°C for 24 hours.

o Why? Dapagliflozin holds onto solvents loosely in channels. High vacuum and heat are
necessary to collapse these channels and achieve the stable non-solvated form.

Module 4: FAQ - Solvates & Impurities

Q: The literature mentions a propylene glycol solvate. Should | make that instead? A: Yes, if
your goal is purification. The (S)-propylene glycol (PG) solvate (1:1:1 ratio of API:PG:H20) is
thermodynamically the most stable form and is excellent for rejecting impurities (like the alpha-
anomer).

o Workflow: React crude oil with (S)-propylene glycol in MIBK/Water. Crystallize. Isolate high-
purity solvate. (Optional) Break solvate using the EtOAc/Heptane method above to recover
pure API.

Q: My crystals turn into a gel during filtration. What happened? A: You likely filtered while the
mother liquor was too warm or too rich in the good solvent (EtOAc). The "gel" is a collapsed
solvate.

o Fix: Ensure the final solvent ratio is at least 60-70% anti-solvent (Heptane) and the
temperature is <5°C before filtering.

References
o Preparation of C-Aryl Glucoside SGLT2 Inhibitors.

o Source: US Patent 6,515,117.
o Relevance: Establishes the baseline difficulty of crystallizing the free base.

e Crystalline Solv

o Source: US P
o Relevance: Describes the (S)

» Novel Crystal Forms of Dapagliflozin (Form E)
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o Relevance: Provides specific ratios for Ethyl Acetate/Heptane systems to achieve non-solv

¢ Process for Purific

o Source: European P
o Relevance: Details acetylation/deacetylation purification str

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. researchgate.net [researchgate.net]

3. US20190218197A1 - Dapagliflozin crystal form and preparation method and use thereof -
Google Patents [patents.google.com]

e 4,.US10464915B2 - Dapagliflozin crystal form and preparation method and use thereof -
Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Technical Support Center: Crystallization & Polymorph
Control for Dapagliflozin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1467963#crystallization-solvent-systems-for-cas-
473706-11-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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